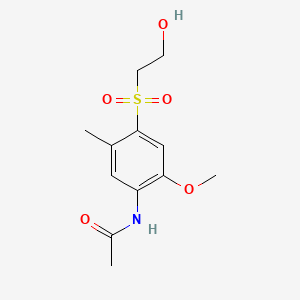
Acetamide, N-(4-((2-hydroxyethyl)sulfonyl)-2-methoxy-5-methylphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide, N-(4-((2-hydroxyethyl)sulfonyl)-2-methoxy-5-methylphenyl)- is an organic compound with the molecular formula C10H13NO4S. This compound is characterized by the presence of an acetamide group, a hydroxyethyl sulfonyl group, a methoxy group, and a methyl group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-((2-hydroxyethyl)sulfonyl)-2-methoxy-5-methylphenyl)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-amino-2-methoxy-5-methylbenzenesulfonamide and acetic anhydride.
Reaction Conditions: The reaction is carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained. Common solvents used in the reaction include ethanol and water.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
In industrial settings, the production of Acetamide, N-(4-((2-hydroxyethyl)sulfonyl)-2-methoxy-5-methylphenyl)- involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized for maximum yield and efficiency, and the product is purified using industrial-scale chromatography or distillation techniques.
化学反应分析
Types of Reactions
Acetamide, N-(4-((2-hydroxyethyl)sulfonyl)-2-methoxy-5-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a sulfone group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
Acetamide, N-(4-((2-hydroxyethyl)sulfonyl)-2-methoxy-5-methylphenyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Acetamide, N-(4-((2-hydroxyethyl)sulfonyl)-2-methoxy-5-methylphenyl)- involves its interaction with specific molecular targets and pathways. The hydroxyethyl sulfonyl group can form hydrogen bonds with target proteins, affecting their function. The methoxy and methyl groups can influence the compound’s lipophilicity and membrane permeability, enhancing its ability to reach intracellular targets.
相似化合物的比较
Similar Compounds
Acetamide, N-(2-hydroxyethyl): Similar structure but lacks the methoxy and methyl groups.
Acetamide, N-(2-hydroxyphenyl): Contains a hydroxy group instead of a hydroxyethyl sulfonyl group.
Uniqueness
Acetamide, N-(4-((2-hydroxyethyl)sulfonyl)-2-methoxy-5-methylphenyl)- is unique due to the presence of the hydroxyethyl sulfonyl group, which imparts distinct chemical and biological properties. The combination of functional groups in this compound allows for specific interactions with molecular targets, making it valuable in various research applications.
属性
CAS 编号 |
77565-50-5 |
|---|---|
分子式 |
C12H17NO5S |
分子量 |
287.33 g/mol |
IUPAC 名称 |
N-[4-(2-hydroxyethylsulfonyl)-2-methoxy-5-methylphenyl]acetamide |
InChI |
InChI=1S/C12H17NO5S/c1-8-6-10(13-9(2)15)11(18-3)7-12(8)19(16,17)5-4-14/h6-7,14H,4-5H2,1-3H3,(H,13,15) |
InChI 键 |
KHUNDNDPUBIRLI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1S(=O)(=O)CCO)OC)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


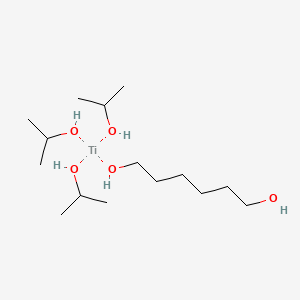
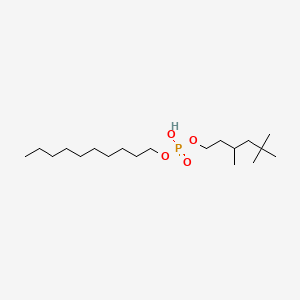
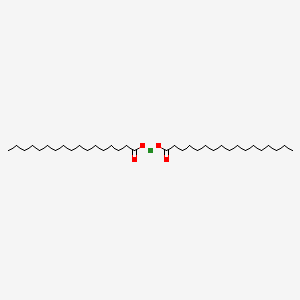
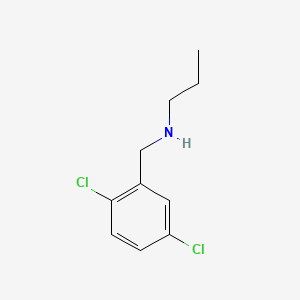

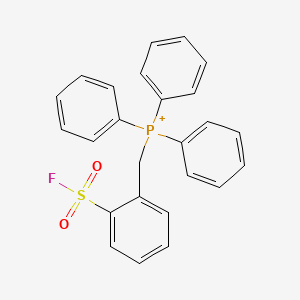
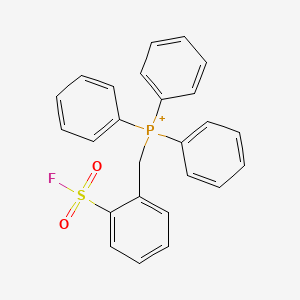
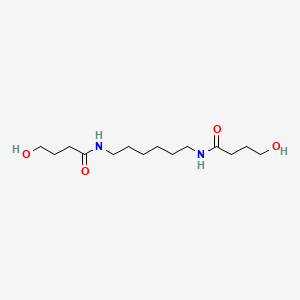
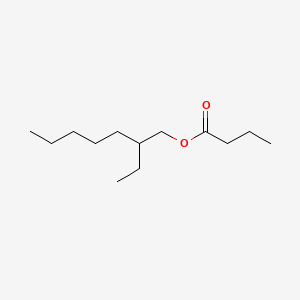
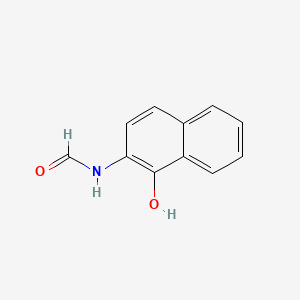

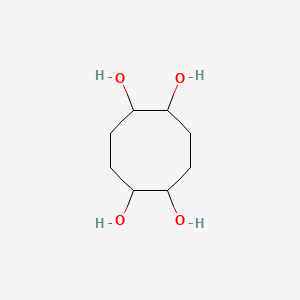
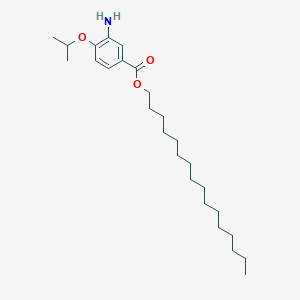
![1-(Butylamino)-4-[(2-ethylhexyl)amino]anthraquinone](/img/structure/B12664704.png)
